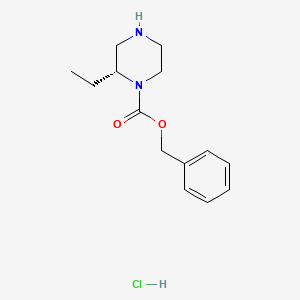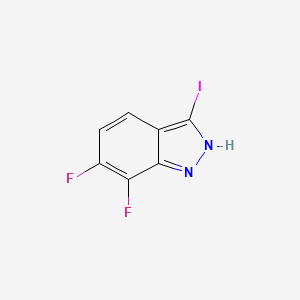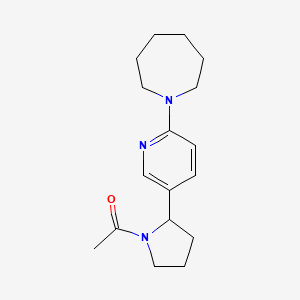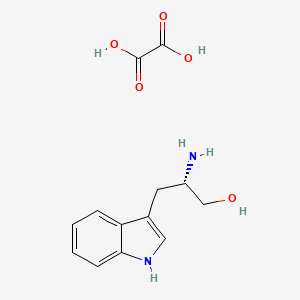
(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate is a chemical compound that features an indole ring, which is a significant structure in organic chemistry due to its presence in many natural products and pharmaceuticals. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate typically involves the following steps:
Hydrazine Hydrate Reaction: The ethyl ester is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the hydrazide with oxalic acid under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用機序
The mechanism by which (S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate exerts its effects involves interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors in the body, influencing biological processes such as cell signaling and metabolism .
類似化合物との比較
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds are non-competitive α-glucosidase inhibitors and have shown better inhibitory activity than some reference drugs.
2-Amido-3-(1H-Indol-3-yl)-N-Substitued-Propanamides: These compounds are being studied as potential inhibitors of the enzyme falcipain-2, which is involved in malaria.
Uniqueness
(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate is unique due to its specific structure, which allows it to interact with a wide range of biological targets
特性
分子式 |
C13H16N2O5 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol;oxalic acid |
InChI |
InChI=1S/C11H14N2O.C2H2O4/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;3-1(4)2(5)6/h1-4,6,9,13-14H,5,7,12H2;(H,3,4)(H,5,6)/t9-;/m0./s1 |
InChIキー |
SMMDBEAUGRIWDE-FVGYRXGTSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N.C(=O)(C(=O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


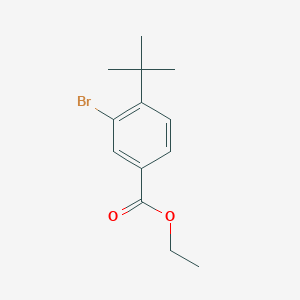
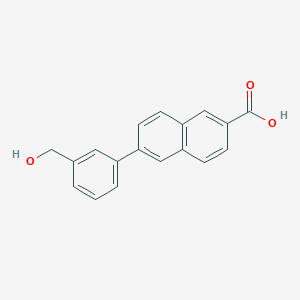
![Isoquino[3,4-b]phenanthridine](/img/structure/B11844399.png)


![3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B11844413.png)
![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)



![6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran]](/img/structure/B11844441.png)
